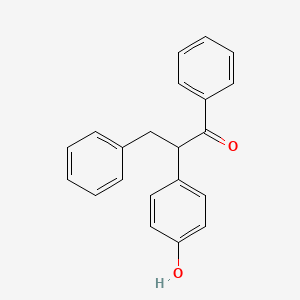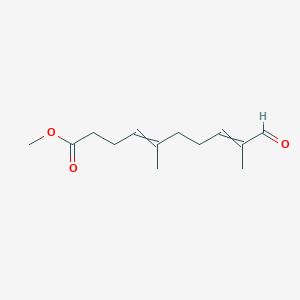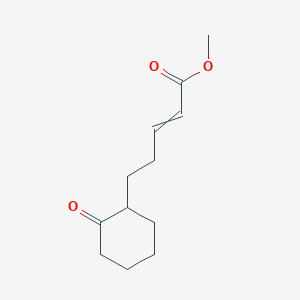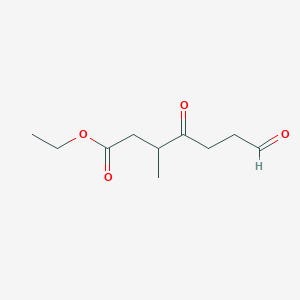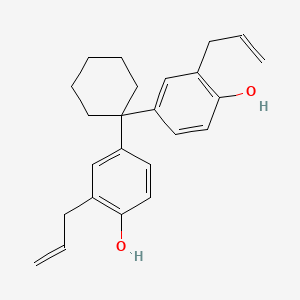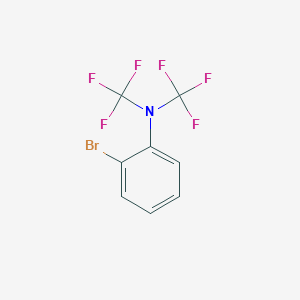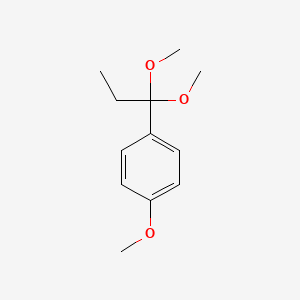![molecular formula C29H30O8 B14312002 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate CAS No. 108802-34-2](/img/structure/B14312002.png)
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is an organic compound that belongs to the class of esters This compound is characterized by the presence of butoxy groups attached to benzoyl and phenyl rings, linked through an ethanedioate (oxalate) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate typically involves esterification reactions. One common method is the reaction between 4-butoxybenzoic acid and 4-butoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-butoxybenzoic acid and 4-butoxyphenyl acetic acid.
Reduction: Formation of 4-butoxybenzyl alcohol and 4-butoxyphenyl methanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release active moieties that interact with specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Decyloxybenzoyl)oxy]phenyl 4-decyloxybenzoate
- 4-[(4-Methoxybenzoyl)oxy]phenyl 4-methoxybenzoate
- 4-[(4-Ethoxybenzoyl)oxy]phenyl 4-ethoxybenzoate
Uniqueness
4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate is unique due to its specific butoxy substituents, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
108802-34-2 |
|---|---|
Molekularformel |
C29H30O8 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
2-O-[4-(4-butoxybenzoyl)oxyphenyl] 1-O-(4-butoxyphenyl) oxalate |
InChI |
InChI=1S/C29H30O8/c1-3-5-19-33-22-9-7-21(8-10-22)27(30)35-24-15-17-26(18-16-24)37-29(32)28(31)36-25-13-11-23(12-14-25)34-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3 |
InChI-Schlüssel |
RJUXTLMZYUKIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C(=O)OC3=CC=C(C=C3)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
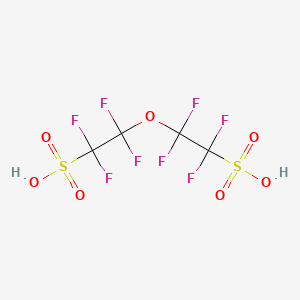
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)
